molecular formula C20H14ClN3O B5787990 2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

Cat. No.: B5787990
M. Wt: 347.8 g/mol
InChI Key: CIEORAGFBOJRMX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which provide better control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar biological activities.

    Benzamide derivatives: These compounds share the benzamide core and are used in various therapeutic applications.

Uniqueness

2-Chloro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-17-9-2-1-8-16(17)20(25)22-15-7-5-6-14(12-15)18-13-24-11-4-3-10-19(24)23-18/h1-13H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEORAGFBOJRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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